![molecular formula C19H21NO4 B2663849 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylbenzamide CAS No. 1421442-71-8](/img/structure/B2663849.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzo[d][1,3]dioxole . Benzo[d][1,3]dioxole is a structural motif found in many natural products and synthetic molecules, and it has important pharmaceutical and biological applications .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, similar compounds have been synthesized via Pd-catalyzed C-N cross-coupling .Scientific Research Applications
Histone Deacetylase Inhibition : N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, including benzo[d][1,3]dioxole derivatives, have been designed and evaluated for their ability to inhibit histone deacetylases. These compounds exhibit good antiproliferative activity against certain cancer cell lines and can induce cell-cycle arrest (Jiao et al., 2009).
Protective Group in Organic Synthesis : N,N-Dimethylbenzamide and N,N-dimethylacetamide dimethyl acetals have been shown to react with vicinal cis-diols to form cyclic α-(dimethylamino)benzylidene acetals, which are useful as temporary protecting groups in organic synthesis (Hanessian & Moralioglu, 1972).
Herbicidal Activity : A study on pyrazole benzophenone derivatives indicates that these compounds, related to benzamides, exhibit significant herbicidal activity. They act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase, a key target for herbicide discovery (Fu et al., 2017).
Anticancer and Antiinflammatory Properties : Certain benzamides have been studied for their antiinflammatory properties and potential anticancer activities, as demonstrated by their effects on cell division and inhibition of inflammatory processes (Robert et al., 1994).
Antiparasitic Activity : Novel iodotyramides with benzamides have been synthesized and screened against various protozoan parasites, showing significant anti-parasitic activities. This underscores the importance of benzamide derivatives in developing new antiparasitic agents (Restrepo et al., 2018).
HDAC Inhibitors in Cancer Therapy : N-acylhydrazone derivatives, acting as histone deacetylase (HDAC) 6/8 dual inhibitors, have been designed from trichostatin A structure. These compounds show promising results in inhibiting cell migration and inducing apoptosis, suggesting potential use in molecular therapies for cancer (Rodrigues et al., 2016).
Future Directions
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12-3-4-13(2)15(9-12)19(22)20-8-7-16(21)14-5-6-17-18(10-14)24-11-23-17/h3-6,9-10,16,21H,7-8,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRAFJBNMPUAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2663766.png)
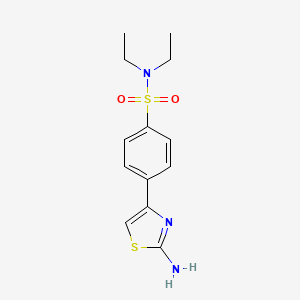
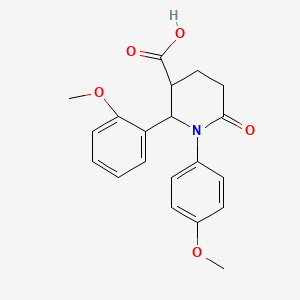
![methyl 3-[1-(6-fluoropyridin-2-yl)-N-(oxan-4-yl)formamido]propanoate](/img/structure/B2663773.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxolane-3-carboxamide](/img/structure/B2663774.png)
![2-[2-(1-Methylcyclopropyl)phenyl]ethanol](/img/structure/B2663777.png)
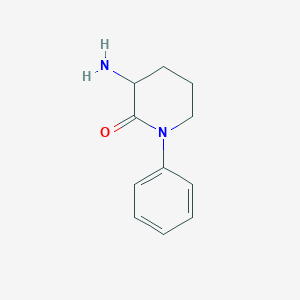
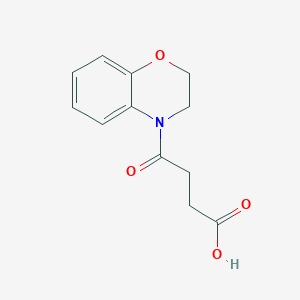
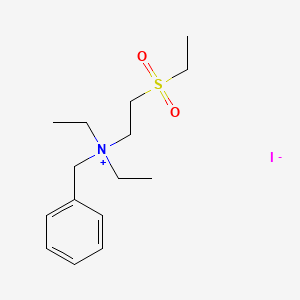
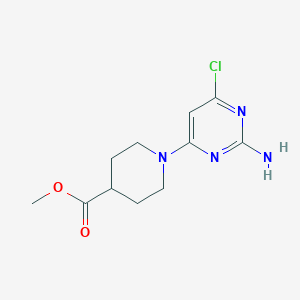
![Sodium;2-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2663782.png)
![(Z)-methyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2663786.png)


